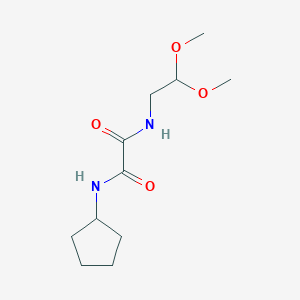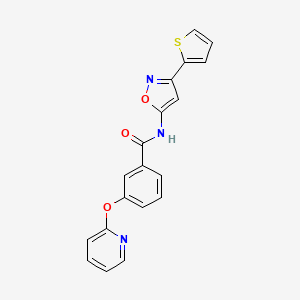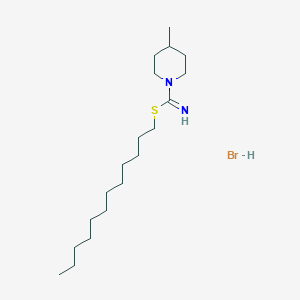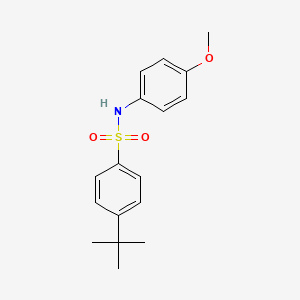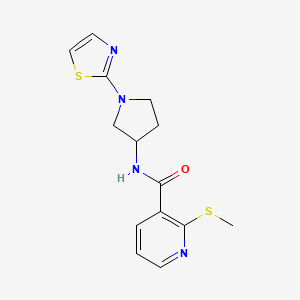
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a thiazole and pyrrolidine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is formed through cyclization.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction involving an aldehyde, amine, and ketone.
Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled with a nicotinamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
科学的研究の応用
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigating its interactions with biological macromolecules.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrrolidine rings may facilitate binding to active sites, while the nicotinamide core can participate in hydrogen bonding and other interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isonicotinamide
Uniqueness
2-(methylthio)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)nicotinamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nicotinamide core differentiates it from similar compounds, potentially offering unique interactions and applications in medicinal chemistry.
特性
IUPAC Name |
2-methylsulfanyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-20-13-11(3-2-5-15-13)12(19)17-10-4-7-18(9-10)14-16-6-8-21-14/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHTZUYXOICRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine](/img/structure/B2780977.png)

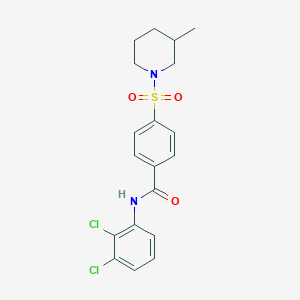
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2780982.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2780983.png)
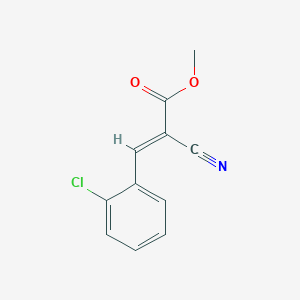
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2780987.png)

![Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2780990.png)
